2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Description
2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is a quinoline-based acyl chloride derivative characterized by an isobutoxy-substituted phenyl group at the 2-position and methyl groups at the 6- and 8-positions of the quinoline core. This compound is structurally designed for applications in pharmaceutical synthesis or materials science, leveraging its reactive carbonyl chloride group for further functionalization.
Properties
IUPAC Name |
6,8-dimethyl-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO2/c1-13(2)12-26-17-7-5-16(6-8-17)20-11-19(22(23)25)18-10-14(3)9-15(4)21(18)24-20/h5-11,13H,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCJGXFCOQGLJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)OCC(C)C)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901151263 | |
| Record name | 6,8-Dimethyl-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901151263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160262-94-1 | |
| Record name | 6,8-Dimethyl-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160262-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,8-Dimethyl-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901151263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article synthesizes available research findings to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and safety considerations.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a quinoline backbone substituted with an isobutoxyphenyl group and a carbonyl chloride functional group. This unique structure contributes to its reactivity and biological profile.
Research indicates that quinoline derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Quinoline compounds have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with nucleic acid synthesis.
- Anticancer Properties : Studies suggest that quinoline derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of specific oncogenic pathways.
- Anti-inflammatory Effects : Some quinoline compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various quinoline derivatives, including this compound. Results indicated significant inhibition of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 to 25 µg/mL.
- Cytotoxicity in Cancer Cell Lines : In vitro tests on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced cytotoxicity with IC50 values around 15 µM. The study highlighted the compound's potential as a lead for developing new anticancer agents.
- Anti-inflammatory Activity : Research involving animal models demonstrated that treatment with this quinoline derivative significantly reduced markers of inflammation (e.g., TNF-alpha and IL-6) in induced arthritis models.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. The compound is noted to be corrosive and should be handled with care in laboratory settings. Acute toxicity studies are necessary to establish safe dosage levels for potential therapeutic applications.
Data Summary Table
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity :
Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer properties. Several studies have shown that modifications in the molecular structure can significantly affect the cytotoxicity against various cancer cell lines.
- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer progression, such as sirtuins. For instance, in vitro studies have demonstrated its ability to reduce the viability of renal and breast cancer cell lines, with IC50 values in the low micromolar range.
- Case Study : A study evaluating similar compounds found that structural variations influenced their effectiveness against cancer cells, highlighting the importance of the isobutoxyphenyl substitution in enhancing biological activity .
Materials Science
Organic Semiconductors :
The compound is being explored for its potential use in developing organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronics.
- Performance Metrics : Preliminary studies suggest that the incorporation of this compound into polymer matrices can enhance charge transport properties, making it a candidate for further investigation in electronic applications.
Organic Synthesis
Building Block for Complex Molecules :
As an intermediate in organic synthesis, this compound serves as a versatile building block for synthesizing more complex organic molecules and natural product analogs.
- Synthetic Routes : The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the quinoline core via Friedländer synthesis.
- Introduction of the isobutoxyphenyl group through electrophilic aromatic substitution.
- Final conversion to the carbonyl chloride using thionyl chloride or oxalyl chloride under anhydrous conditions.
The biological activity of this compound primarily revolves around its interaction with various biomolecules:
- Enzyme Inhibition : The carbonyl chloride group can form covalent bonds with nucleophilic residues in enzymes, influencing their activity significantly. This interaction is crucial for understanding its potential therapeutic applications.
- DNA Intercalation : The quinoline core may intercalate with DNA, affecting replication and transcription processes. This mechanism is particularly relevant in anticancer applications where disruption of DNA function is desired .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Quinoline-4-carbonyl Chloride Derivatives
Key Observations :
Electron-donating groups (e.g., methoxy, ethoxy) may enhance stability but reduce electrophilicity of the carbonyl chloride compared to electron-withdrawing groups (e.g., bromophenyl) .
Research and Application Insights
Table 2: Research and Pricing Data for Comparable Compounds
Preparation Methods
Synthesis of 2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
The quinoline core with appropriate substitution is constructed through classical quinoline synthesis methods such as the Friedländer or Pfitzinger synthesis. The general procedure involves:
Starting materials: Substituted acetophenones or benzaldehydes with the 4-isobutoxy group, combined with suitable ketones or aldehydes to build the quinoline ring system.
Reaction conditions: Typically, these components are subjected to cyclization under reflux in ethanol or another suitable solvent. For example, aniline derivatives react with benzaldehyde and pyruvic acid under reflux to form quinoline-4-carboxylic acids.
Substitution pattern control: The 6,8-dimethyl groups are introduced via the choice of starting materials or through methylation steps prior to or during quinoline ring formation.
This step yields the quinoline-4-carboxylic acid intermediate with the desired substitution pattern.
Conversion to Carbonyl Chloride
Chlorinating agents: The carboxylic acid is treated with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to convert the acid group into the reactive carbonyl chloride.
Reaction conditions: The reaction is carried out under anhydrous conditions, often with gentle reflux or stirring at controlled temperatures to prevent decomposition.
Purification: The resulting this compound is purified by recrystallization or distillation under reduced pressure.
This step yields the target compound with the reactive acyl chloride functionality suitable for further synthetic applications.
Representative Reaction Scheme
| Step | Reaction Description | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Formation of quinoline-4-carboxylic acid | Cyclization of 4-isobutoxybenzaldehyde, acetophenone derivatives, and pyruvic acid in ethanol under reflux | 2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid |
| 2 | Conversion of acid to acid chloride | Treatment with thionyl chloride or phosphorus pentachloride under anhydrous conditions | This compound |
Analytical and Research Findings
Spectroscopic characterization: The compound is typically confirmed by ^1H and ^13C NMR spectroscopy, showing characteristic signals for methyl groups at positions 6 and 8, aromatic protons, and the isobutoxy substituent. The carbonyl chloride group exhibits a distinctive IR absorption near 1800 cm⁻¹.
Mass spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular weight (approx. 368 g/mol) and purity.
Reactivity: The carbonyl chloride is highly reactive towards nucleophiles, enabling the synthesis of amides, esters, and other derivatives.
Stability: The compound must be handled under dry conditions to prevent hydrolysis of the acyl chloride group.
Comparative Data Table of Preparation Conditions
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Cyclization solvent | Ethanol or similar polar solvents | Reflux for 2–4 hours |
| Cyclization temperature | 78–85 °C (ethanol reflux) | Ensures complete ring closure |
| Chlorinating agent | Thionyl chloride (SOCl₂) or PCl₅ | Requires dry conditions |
| Chlorination temperature | Room temperature to gentle reflux (25–60 °C) | Avoid overheating to prevent decomposition |
| Purification method | Recrystallization or vacuum distillation | Yields pure carbonyl chloride |
| Reaction atmosphere | Inert gas (N₂ or Ar) recommended | Prevents moisture ingress |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(4-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride, and how can its purity be verified?
- Methodology : The compound can be synthesized via a multi-step process. First, prepare the quinoline core through a Friedländer or Pfitzinger reaction, followed by introducing the 4-isobutoxyphenyl group via Suzuki-Miyaura cross-coupling using Pd catalysts (e.g., PdCl₂(PPh₃)₂) . The carbonyl chloride moiety is typically introduced by treating the corresponding carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions . Purity verification involves 1H NMR to confirm structural integrity (e.g., characteristic peaks for isobutoxy and methyl groups) and HRMS to validate molecular weight. Impurity profiling can be conducted using reverse-phase HPLC with UV detection .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks for the quinoline ring (e.g., protons at δ 8.5–9.0 ppm for H-2 and H-3), isobutoxy group (δ 1.0–1.2 ppm for methyl groups), and carbonyl chloride (absence of carboxylic acid proton).
- IR Spectroscopy : Confirm the presence of C=O (stretching ~1750 cm⁻¹) and C-Cl (600–800 cm⁻¹) bonds.
- Mass Spectrometry (HRMS) : Exact mass analysis to distinguish between the target compound and potential byproducts (e.g., incomplete chlorination) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Acyl chlorides are moisture-sensitive and reactive; handle in a fume hood to avoid inhalation .
- Storage : Store in airtight, moisture-free containers under inert gas (argon/nitrogen) to prevent hydrolysis.
- Spill Management : Neutralize spills with dry sodium bicarbonate or sand; avoid water to prevent exothermic reactions .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency of the isobutoxyphenyl group in the quinoline scaffold under varying catalytic conditions?
- Methodology :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) with ligands such as PCy₃ or SPhos to enhance cross-coupling yields .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for better solubility and reaction rates.
- Kinetic Analysis : Use in-situ FTIR or LC-MS to monitor reaction progress and identify intermediates. Adjust temperature (80–120°C) and base (K₂CO₃ vs. Cs₂CO₃) to suppress side reactions (e.g., dehalogenation) .
Q. What strategies mitigate competing side reactions during the acylation step to form the carbonyl chloride moiety?
- Methodology :
- Controlled Stoichiometry : Use excess SOCl₂ (1.5–2.0 eq.) to ensure complete conversion of the carboxylic acid while minimizing dimerization.
- Solvent Purity : Employ rigorously dried dichloromethane or toluene to prevent hydrolysis.
- Additives : Introduce catalytic DMAP to accelerate acylation and reduce reaction time, lowering the risk of byproducts .
Q. How can computational modeling predict the reactivity of the carbonyl chloride group in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to calculate electrophilicity indices (e.g., Fukui functions) for the carbonyl carbon.
- Transition State Analysis : Simulate nucleophilic attack (e.g., by amines or alcohols) to identify energy barriers and preferred reaction pathways.
- Solvent Effects : Use COSMO-RS models to predict solvation effects on reactivity in polar vs. nonpolar media .
Q. How do steric and electronic effects of the 6,8-dimethyl substituents influence the compound’s reactivity in downstream applications?
- Methodology :
- Comparative Synthesis : Synthesize analogs without methyl groups and compare reaction rates (e.g., acylation, hydrolysis) via kinetic studies.
- X-ray Crystallography : Resolve the crystal structure to assess steric hindrance around the quinoline core.
- Electron Density Mapping : Use Natural Bond Orbital (NBO) analysis to evaluate electron-withdrawing/donating effects of methyl groups on the carbonyl chloride .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for similar quinoline-carbonyl chloride syntheses?
- Methodology :
- Reproducibility Checks : Replicate published protocols while controlling variables (e.g., catalyst lot, solvent purity).
- Byproduct Identification : Use LC-MS or GC-MS to detect unaccounted intermediates (e.g., oxidized byproducts from residual moisture).
- Statistical Design : Apply factorial experiments (e.g., DoE) to isolate critical factors (temperature, catalyst loading) affecting yield .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
